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  • Product: 1-Ethyl-3-methyl-1,4-diazepane
  • CAS: 1266872-93-8

Core Science & Biosynthesis

Foundational

A Technical Guide to 1-Ethyl-3-methyl-1,4-diazepane: Synthesis, Characterization, and Potential Applications

Executive Summary This guide provides a comprehensive technical overview of the N-substituted heterocyclic compound, 1-Ethyl-3-methyl-1,4-diazepane (CAS 1266872-93-8). While specific peer-reviewed literature on this exac...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive technical overview of the N-substituted heterocyclic compound, 1-Ethyl-3-methyl-1,4-diazepane (CAS 1266872-93-8). While specific peer-reviewed literature on this exact molecule is limited, this document leverages established principles of organic synthesis and medicinal chemistry to present a robust framework for its preparation, characterization, and potential utility. The 1,4-diazepane scaffold is a "privileged structure" in drug discovery, recognized for its wide range of biological activities.[1][2] This guide serves researchers and drug development professionals by proposing a reliable synthetic pathway, detailing essential analytical validation protocols, and discussing promising areas for future investigation based on the compound's structural motifs.

Introduction: The Significance of the 1,4-Diazepane Scaffold

The 1,4-diazepane ring system is a seven-membered heterocycle containing two nitrogen atoms at positions 1 and 4. This structural framework is of significant interest in medicinal chemistry due to its conformational flexibility, which allows it to interact with a wide variety of biological targets.[1][2] Derivatives of this scaffold have been successfully developed as therapeutic agents with a broad spectrum of activities, including antipsychotic, anxiolytic, anticonvulsant, antibacterial, and anticancer properties.[3][4] The strategic placement of substituents on the nitrogen and carbon atoms of the diazepane ring allows for fine-tuning of a molecule's physicochemical and pharmacological properties. Compounds based on the 1,4-diazepane scaffold have been investigated as potent farnesyltransferase inhibitors and cannabinoid receptor 2 (CB2) agonists, highlighting the versatility of this core structure in modern drug discovery.[5][6]

Physicochemical Profile of 1-Ethyl-3-methyl-1,4-diazepane

The fundamental properties of the target compound are summarized below. These values are critical for planning synthetic workups, purification strategies, and formulation studies.

PropertyValue
IUPAC Name 1-Ethyl-3-methyl-1,4-diazepane
CAS Number 1266872-93-8
Molecular Formula C8H18N2
Molecular Weight 142.24 g/mol
Canonical SMILES CCN1CCNC(C)CC1
Structure Chemical Structure of 1-Ethyl-3-methyl-1,4-diazepane

(Note: 2D structure generated based on IUPAC name)

Proposed Synthetic Pathway and Experimental Protocol

Retrosynthetic Analysis

The retrosynthetic analysis breaks down the target molecule into readily available starting materials. The key disconnection is the ethyl group on the N1 nitrogen, suggesting a final N-alkylation step. The core 2-methyl-1,4-diazepane ring can be formed via reductive amination from (S)-1,2-diaminopropane and a suitable three-carbon electrophile.

G TM 1-Ethyl-3-methyl-1,4-diazepane I1 2-Methyl-1,4-diazepane TM->I1 N-De-ethylation I2 Ethyl Iodide TM->I2 Disconnection SM1 (S)-1,2-Diaminopropane I1->SM1 Reductive Amination Disconnection SM2 Acrolein or suitable C3 synthon I1->SM2 Reductive Amination Disconnection

Caption: Retrosynthetic pathway for 1-Ethyl-3-methyl-1,4-diazepane.

Step-by-Step Experimental Protocol

This proposed protocol is designed to be self-validating, with clear checkpoints for characterization.

Step 1: Synthesis of (S)-2-Methyl-1,4-diazepane-1-carboxylate

  • Causality: This initial step involves the cyclization of a commercially available chiral diamine. A Boc-protecting group is used on one of the nitrogens to control reactivity and prevent polymerization, a common side reaction in such condensations. The Mitsunobu reaction is a reliable method for forming the seven-membered ring through intramolecular cyclization.[7]

  • Procedure:

    • To a solution of (S)-tert-butyl (1-aminopropan-2-yl)carbamate (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise.

    • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 18 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by column chromatography on silica gel to yield the Boc-protected diazepane intermediate.

Step 2: N-Ethylation of the Boc-protected Intermediate

  • Causality: With one nitrogen protected, the secondary amine is selectively alkylated. Sodium hydride is a strong base used to deprotonate the amine, creating a potent nucleophile. Ethyl iodide serves as the ethyl source.

  • Procedure:

    • Dissolve the product from Step 1 (1.0 eq) in anhydrous dimethylformamide (DMF).

    • Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise.

    • Stir the mixture for 30 minutes at 0 °C.

    • Add ethyl iodide (1.2 eq) dropwise and allow the reaction to warm to room temperature, stirring for 12 hours.

    • Quench the reaction carefully by adding saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over sodium sulfate, and concentrate to yield the N-ethylated, Boc-protected intermediate.

Step 3: Deprotection to Yield 1-Ethyl-3-methyl-1,4-diazepane

  • Causality: The final step is the removal of the Boc protecting group under acidic conditions. Trifluoroacetic acid (TFA) is highly effective for this transformation, yielding the final product as a salt, which can be neutralized.

  • Procedure:

    • Dissolve the N-ethylated intermediate from Step 2 in dichloromethane (DCM).

    • Add trifluoroacetic acid (TFA, 10 eq) and stir at room temperature for 2 hours.

    • Monitor deprotection by TLC.

    • Concentrate the mixture under reduced pressure.

    • Dissolve the residue in water and basify to pH >12 with 10M NaOH.

    • Extract the free base product with DCM, dry the organic layer over sodium sulfate, and concentrate under reduced pressure to yield the final product, 1-Ethyl-3-methyl-1,4-diazepane. A patent for a similar synthesis route reports a chemical purity of 97.5% by gas chromatography for the diazepane core.[8]

Analytical Validation and Characterization

Confirming the identity and purity of the synthesized compound is paramount. The following workflow outlines the necessary analytical techniques.

G Synthesis Crude Product (Post-Workup) Purification Column Chromatography Synthesis->Purification Purity GC-MS or LC-MS (>95% Purity Check) Purification->Purity Structure NMR (¹H, ¹³C) (Structural Confirmation) Purity->Structure Final Pure, Characterized Compound Structure->Final

Caption: Post-synthesis workflow for purification and validation.

Chromatographic Analysis (GC-MS)
  • Methodology:

    • Instrument: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS).

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Start at 50°C, hold for 2 min, ramp to 250°C at 15°C/min, hold for 5 min.

    • Injector: 250°C, split mode (20:1).

    • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 300.

  • Expected Results: A single major peak should be observed. The mass spectrum should show a molecular ion peak (M+) at m/z = 142.2. Key fragmentation patterns would include the loss of an ethyl group (m/z = 113) and other characteristic fragments corresponding to the diazepane ring structure.

Spectroscopic Analysis (NMR)
  • Methodology:

    • Instrument: 400 MHz NMR Spectrometer (e.g., Bruker Avance).

    • Solvent: Chloroform-d (CDCl₃).

    • Techniques: ¹H NMR, ¹³C NMR, COSY, HSQC.

  • Predicted ¹H NMR Spectral Data:

    • ~2.5-3.5 ppm: A complex series of multiplets corresponding to the 7 protons on the diazepane ring.

    • ~2.4-2.6 ppm: A quartet corresponding to the -CH₂- group of the ethyl substituent.

    • ~1.0-1.2 ppm: A triplet corresponding to the -CH₃ group of the ethyl substituent.

    • ~0.9-1.1 ppm: A doublet corresponding to the methyl group at the C3 position.

  • Predicted ¹³C NMR Spectral Data:

    • Approximately 8 distinct signals are expected, corresponding to the 8 unique carbon atoms in the molecule. The exact chemical shifts would need to be confirmed experimentally.

Potential Applications and Research Directions

The structural features of 1-Ethyl-3-methyl-1,4-diazepane suggest several promising avenues for research, particularly in neuropharmacology and oncology.

  • Central Nervous System (CNS) Agents: The 1,4-diazepane scaffold is a core component of many CNS-active drugs, including anxiolytics and antidepressants.[9][10][11] The lipophilic ethyl group and chiral methyl center of this specific molecule could modulate blood-brain barrier permeability and receptor binding selectivity, making it a candidate for screening against neurological targets like dopamine or serotonin receptors.

  • Anticancer Agents: Certain 1,4-diazepane derivatives have shown potential as anticancer agents.[12] The compound could be evaluated in cell-based assays against various cancer cell lines, such as breast (MCF-7) and colon (HCT-116) cancer lines, to identify any cytotoxic or antiproliferative effects.[12]

  • Enzyme Inhibition: The diazepane structure can act as a scaffold for designing enzyme inhibitors. For example, related structures are known to inhibit farnesyltransferase, an enzyme implicated in cancer signaling pathways.[5]

Safety and Handling

1-Ethyl-3-methyl-1,4-diazepane should be handled with standard laboratory precautions for chemical reagents of unknown toxicity.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and direct contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

References

  • Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. MDPI. Available from: [Link]

  • 1,4‐Diazepane Ring‐Based Systems | Request PDF. ResearchGate. Available from: [Link]

  • Potent Farnesyltransferase Inhibitors with 1,4-Diazepane Scaffolds as Novel Destabilizing Microtubule Agents in Hormone-Resistant Prostate Cancer | Journal of Medicinal Chemistry. ACS Publications. Available from: [Link]

  • Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. OUCI. Available from: [Link]

  • Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. Der Pharma Chemica. Available from: [Link]

  • Synthesis and characterization of some 1,4-diazepin es derivatives. SciSpace. Available from: [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. Available from: [Link]

  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. MDPI. Available from: [Link]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. PMC. Available from: [Link]

  • Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. PMC. Available from: [Link]

  • 1,4-Diazepane compounds as potent and selective CB2 agonists: optimization of metabolic stability. PubMed. Available from: [Link]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. Available from: [Link]

  • Production method of 1,4-diazepane derivatives. Google Patents.
  • Synthesis of 1,4-Diazepanes and Benzo[b][1][9]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent | The Journal of Organic Chemistry. ACS Publications. Available from: [Link]

Sources

Exploratory

The 1,4-Diazepane Privilege: Engineering Conformational Twist for High-Affinity Binding

The following technical guide details the application, synthesis, and medicinal chemistry logic of 1,4-diazepane scaffolds. [1] Executive Summary: Beyond the Piperazine Paradigm In the hierarchy of nitrogenous heterocycl...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the application, synthesis, and medicinal chemistry logic of 1,4-diazepane scaffolds.

[1]

Executive Summary: Beyond the Piperazine Paradigm

In the hierarchy of nitrogenous heterocycles, the piperazine ring has long held the title of "king" due to its synthetic accessibility and favorable physicochemical profile. However, the 1,4-diazepane (homopiperazine) scaffold has emerged as a superior alternative for targets requiring non-planar, twisted geometries.

Unlike the rigid chair conformation of piperazine, the 1,4-diazepane's seven-membered ring introduces a critical degree of entropy and flexibility—specifically the ability to adopt a twisted boat-chair conformation . This structural attribute allows for unique vector orientations of substituents (N1 and N4), enabling interactions with "deep pocket" targets such as Orexin receptors and histone deacetylases (HDACs) that 6-membered analogs cannot access.[1]

This guide analyzes the 1,4-diazepane scaffold through the lens of structural biology, providing validated synthetic protocols and decision-making frameworks for medicinal chemists.

Structural & Physicochemical Attributes[2][3][4][5][6][7][8][9]

The transition from a 6-membered to a 7-membered ring alters the scaffold's lipophilicity, basicity, and spatial projection.

Comparative Analysis: Piperazine vs. 1,4-Diazepane[1]
FeaturePiperazine (6-membered)1,4-Diazepane (7-membered)Drug Discovery Implication
Conformation Rigid ChairFlexible Twist-Boat / ChairDiazepane can induce "induced fit" binding in complex pockets.[1]
Vector Angle (N-N) ~180° (Linear)~120° - 150° (Variable)Diazepane allows substituents to wrap around protein residues.[1]
Basicity (pKa) pKa₁ ~9.8, pKa₂ ~5.6pKa₁ ~9.9, pKa₂ ~6.5Diazepane secondary amine is slightly more basic; affects BBB penetration.
Lipophilicity Lower LogPHigher LogP (+1 CH₂)Diazepane increases permeability but requires metabolic stability checks.[1]
C-C Bond Length 1.52 Å (Standard)1.60 Å (C4-C5 stretch)The "long bond" in the ethylene bridge contributes to ring strain and reactivity [1].[1]
The "Twist" Mechanism

In the development of Suvorexant (Belsomra), Merck chemists discovered that a 1,4-diazepane core (specifically with a 7-methyl substituent) forced the molecule into a specific twisted conformation. This twist was essential to minimize steric clash within the Orexin receptor (OX1R/OX2R) binding cleft, a feat the planar piperazine analogs failed to achieve [2].

Validated Synthetic Architectures

Constructing the 1,4-diazepane core requires overcoming the entropic penalty of forming a 7-membered ring.[1] Two primary strategies dominate: Cyclization of Linear Precursors and Ring Expansion .

Strategy A: The "Suvorexant" Route (Chiral Pool Cyclization)

This is the industry-standard method for generating enantiopure 1,4-diazepanes.[1] It relies on intramolecular reductive amination or amide coupling followed by reduction.

Strategy B: Modular Sulfamidate Annulation

For library generation, reacting cyclic sulfamidates with amino-sulfonamides provides a modular entry to diverse diazepanes, allowing independent substitution at multiple carbon centers [3].

Visualization of Synthetic Logic

DiazepaneSynthesis Start Target: Chiral 1,4-Diazepane RouteA Route A: Chiral Pool (Suvorexant) Start->RouteA RouteB Route B: Modular Assembly Start->RouteB StepA1 Start: (R)-3-Aminobutyric Acid RouteA->StepA1 StepB1 Start: Cyclic Sulfamidate RouteB->StepB1 StepA2 N-Protection & Amide Coupling (Glycine methyl ester) StepA1->StepA2 StepA3 Cyclization (Base-induced) StepA2->StepA3 StepA4 Reduction (LiAlH4/BH3) StepA3->StepA4 Result Functionalized 1,4-Diazepane Core StepA4->Result StepB2 Ring Opening (Amino nucleophile) StepB1->StepB2 StepB3 Intramolecular Cyclization StepB2->StepB3 StepB3->Result

Figure 1: Dual synthetic pathways for accessing 1,4-diazepane scaffolds. Route A is preferred for scale-up of chiral APIs; Route B is optimal for diversity-oriented synthesis.[1]

Detailed Experimental Protocol

Protocol: Synthesis of (R)-1-benzyl-5-methyl-1,4-diazepane

This protocol is adapted from the optimized route for Suvorexant intermediates [4].[1] It demonstrates the "self-validating" principle where the formation of the 7-membered ring is confirmed by the disappearance of linear amide signals in NMR.[1]

Objective: Synthesize the chiral core from (R)-3-aminobutyric acid.

Reagents & Equipment:
  • (R)-3-aminobutyric acid[1][2]

  • Glycine methyl ester hydrochloride[1]

  • EDC[1][3][2]·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)[1]

  • HOBt (Hydroxybenzotriazole)[1]

  • LiAlH4 (Lithium Aluminum Hydride)[1]

  • THF (Anhydrous), DCM, NaHCO3.

Step-by-Step Methodology:
  • Peptide Coupling (Linear Precursor Formation):

    • Dissolve (R)-3-((tert-butoxycarbonyl)amino)butanoic acid (1.0 eq) and glycine methyl ester HCl (1.1 eq) in DMF.

    • Add HOBt (1.2 eq) and TEA (3.0 eq). Cool to 0°C.

    • Add EDC[1][2]·HCl (1.2 eq) portion-wise. Stir at RT for 12 h.

    • Checkpoint: Monitor TLC (50% EtOAc/Hex).[1] Product should appear as a new spot; starting acid disappears.

    • Workup: Dilute with EtOAc, wash with 1N HCl, sat. NaHCO3, and brine. Dry over Na2SO4.[4]

  • Deprotection & Cyclization (The Critical Step):

    • Treat the linear amide with TFA/DCM (1:1) to remove the Boc group. Concentrate to dryness.

    • Redissolve the crude amine salt in MeOH. Add TEA (excess) and reflux for 16 h.

    • Mechanism:[1][5][6] The free amine undergoes intramolecular nucleophilic attack on the methyl ester. The 7-membered ring forms despite entropic strain due to the high temperature and conformational bias of the methyl group.

    • Validation: 1H NMR will show the loss of the methyl ester singlet (~3.7 ppm) and the appearance of broad amide peaks characteristic of the diazepan-2,5-dione.

  • Global Reduction (Generating the Amine):

    • Suspend the cyclic dione (1.0 eq) in anhydrous THF under N2.

    • Carefully add LiAlH4 (4.0 eq) pellets at 0°C. (Exothermic!).[1]

    • Reflux for 24 h. The dione carbonyls are reduced to methylenes.

    • Quench: Fieser workup (Water, 15% NaOH, Water). Filter the granular precipitate.

    • Purification: Distillation or column chromatography (DCM/MeOH/NH3).[1]

Yield Expectation: 30-40% overall yield from starting amino acid.[1]

Medicinal Chemistry Decision Framework

When should a chemist choose a 1,4-diazepane over a piperazine? Use the following logic flow.

ScaffoldSelection Q1 Target Binding Pocket Geometry? Flat Flat / Narrow Channel Q1->Flat Complex Twisted / Deep / Globular Q1->Complex Res1 Select PIPERAZINE Flat->Res1 Q2 Need to induce 'Twist'? Complex->Q2 Q3 Solubility Requirement? Q2->Q3 Yes HighSol High Solubility Needed Q3->HighSol ModSol Moderate Solubility OK Q3->ModSol HighSol->Res1 Piperazine is more polar Res2 Select 1,4-DIAZEPANE ModSol->Res2 Diazepane offers better shape match Res3 Select MORPHOLINE/PIPERIDINE

Figure 2: Decision tree for scaffold selection based on target topology and physicochemical needs.[1]

Future Outlook: PROTACs and Fragment-Based Discovery

The 1,4-diazepane scaffold is currently underutilized in PROTAC (Proteolysis Targeting Chimera) design.[1] Its secondary amines offer distinct attachment points (N1/N4) with different exit vectors compared to piperazine.

  • Fragment-Based Drug Discovery (FBDD): 1,4-diazepanes are ideal "fragments" because they are low molecular weight (<150 Da) but possess 3D character (non-flat), fulfilling the "escape from Flatland" mandate in modern library design.[1]

  • Linker Chemistry: The flexibility of the diazepane ring makes it an excellent variable-length linker that can adjust to the effective distance between E3 ligase and the target protein.

References

  • Parkin, A. et al. (2021). Homopiperazine (Hexahydro-1,4-diazepine): X-ray Structure and NMR Analysis.[1] Molbank, M1200. Link

  • Cox, C. D. et al. (2010). Discovery of the Dual Orexin Receptor Antagonist [(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305) for the Treatment of Insomnia.[1] Journal of Medicinal Chemistry, 53(14), 5320–5332. Link[1]

  • Brocklehurst, C. E. et al. (2014). A modular lead-oriented synthesis of diverse piperazine, 1,4-diazepane and 1,5-diazocane scaffolds.[1][7] Organic & Biomolecular Chemistry, 12, 2663. Link

  • Liu, Z. et al. (2016). Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate.[2] Chinese Chemical Letters, 27(3), 406-408. Link

Sources

Foundational

Chiral 1,4-Diazepane Building Blocks: A Technical Guide for Drug Discovery Professionals

Abstract The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The introduction of chirality to this seven-membered heterocyclic ri...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The introduction of chirality to this seven-membered heterocyclic ring system significantly expands its chemical space and allows for fine-tuning of pharmacological properties, often leading to improved potency and reduced off-target effects.[3] This technical guide provides an in-depth exploration of chiral 1,4-diazepane building blocks, designed for researchers, scientists, and drug development professionals. We will delve into the critical synthetic strategies, including enzymatic and chemical approaches, provide detailed experimental protocols, and discuss the applications of these valuable synthons in modern drug discovery, with a particular focus on the synthesis of key intermediates for contemporary therapeutics.

The Strategic Importance of Chirality in 1,4-Diazepane Scaffolds

The conformational flexibility of the seven-membered diazepine ring, coupled with the stereochemistry at one or more carbon centers, dictates its three-dimensional presentation to biological targets.[4] Enantiomers of a 1,4-diazepane-containing drug can exhibit markedly different pharmacological and toxicological profiles.[3] Therefore, the ability to synthesize enantiomerically pure 1,4-diazepane building blocks is not merely an academic exercise but a critical necessity for the development of safe and effective medicines. A prime example of the importance of this chiral scaffold is in the orexin receptor antagonist Suvorexant, used for the treatment of insomnia, where the (R)-enantiomer of a 1-benzyl-5-methyl-1,4-diazepane derivative is a key intermediate.[5][6]

Core Synthetic Strategies for Enantiopure 1,4-Diazepanes

The construction of the chiral 1,4-diazepane ring can be broadly categorized into three main approaches: asymmetric synthesis, biocatalysis, and chiral pool synthesis. The choice of strategy is often dictated by the desired substitution pattern, scalability, and the availability of starting materials.

Asymmetric Reductive Amination: A Workhorse in Chemical Synthesis

Asymmetric reductive amination stands out as a versatile and widely employed method for the synthesis of chiral amines, including the formation of the 1,4-diazepane ring.[7] This strategy typically involves the intramolecular cyclization of a linear amino-ketone or amino-aldehyde precursor, where the chirality is induced by a chiral catalyst or auxiliary.

The underlying principle of this reaction is the formation of a transient iminium ion, which is then reduced in a stereoselective manner. The choice of reducing agent and catalyst is paramount to achieving high enantioselectivity.

Conceptual Workflow for Asymmetric Reductive Amination

G cluster_0 Precursor Synthesis cluster_1 Cyclization and Reduction cluster_2 Product A Linear Amino-Ketone/ Amino-Aldehyde B Intramolecular Iminium Ion Formation A->B D Stereoselective Reduction B->D C Chiral Catalyst/ Reagent C->D E Enantioenriched 1,4-Diazepane D->E

Caption: Logical workflow for asymmetric reductive amination.

Biocatalysis: The Green and Highly Selective Approach

The use of enzymes, particularly imine reductases (IREDs), has emerged as a powerful and environmentally benign strategy for the synthesis of chiral 1,4-diazepanes.[8][9] IREDs catalyze the asymmetric reduction of imines to amines with exceptional enantioselectivity, often exceeding 99% ee.[5] This approach offers mild reaction conditions, high catalytic efficiency, and the potential for process intensification.

A significant advantage of biocatalysis is the ability to screen enzyme libraries to identify enantiocomplementary IREDs, which can furnish either the (R)- or (S)-enantiomer of the desired product from the same precursor.[8][9] Furthermore, protein engineering can be employed to enhance the activity and stability of these enzymes for industrial applications.[8]

Experimental Protocol: Imine Reductase-Catalyzed Intramolecular Asymmetric Reductive Amination [8][9]

  • Reaction Setup: In a suitable reaction vessel, prepare a buffer solution (e.g., potassium phosphate buffer, pH 7.5).

  • Substrate Addition: Add the linear amino-ketone precursor to the buffer solution.

  • Cofactor and Enzyme Addition: Add the nicotinamide cofactor (e.g., NADH or a cofactor regeneration system) and the selected imine reductase (lyophilized powder or whole cells).

  • Reaction Conditions: Incubate the reaction mixture at a controlled temperature (e.g., 30-37 °C) with gentle agitation.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., HPLC or GC).

  • Work-up and Purification: Upon completion, quench the reaction and extract the product with an organic solvent. The crude product can be purified by column chromatography.

Chiral Pool Synthesis: Leveraging Nature's Building Blocks

Chiral pool synthesis utilizes readily available and enantiomerically pure starting materials, such as amino acids, to construct the target molecule.[1] This approach ensures the transfer of chirality from the starting material to the final product. The synthesis of 1,2,4-trisubstituted 1,4-diazepanes as novel σ1 receptor ligands has been successfully achieved starting from enantiomerically pure amino acids.[1]

A key step in this strategy is the formation of the seven-membered ring, which can be accomplished through various cyclization methods, such as intramolecular amide bond formation.[1]

Fukuyama-Mitsunobu Cyclization: A Reliable Ring-Closing Strategy

The Fukuyama-Mitsunobu reaction is a powerful tool for the intramolecular cyclization of N-nosyl diamino alcohols to form the 1,4-diazepane ring.[10] This method has been successfully applied in the practical, multi-kilogram synthesis of a key intermediate for the Rho-kinase inhibitor K-115.[10] The reaction proceeds under mild conditions and is known for its high efficiency.

Conceptual Workflow for Fukuyama-Mitsunobu Cyclization

G cluster_0 Starting Material cluster_1 Reaction Core cluster_2 Product A N-Nosyl Diamino Alcohol D Intramolecular SN2 Cyclization A->D B DEAD/DIAD B->D C PPh3 C->D E Chiral N-Nosyl 1,4-Diazepane D->E

Caption: Key steps in the Fukuyama-Mitsunobu cyclization for 1,4-diazepane synthesis.

Applications in Drug Discovery: Case Studies

The versatility of chiral 1,4-diazepane building blocks is underscored by their incorporation into a range of therapeutic agents.

Drug/CandidateTherapeutic AreaRole of Chiral 1,4-Diazepane
Suvorexant InsomniaThe (R)-enantiomer of a 5-methyl-1,4-diazepane derivative is a key structural component of this dual orexin receptor antagonist.[5][6]
K-115 GlaucomaA (S)-3-methyl-1,4-diazepane derivative serves as a crucial intermediate for this Rho-kinase inhibitor.[10]
Sigma-1 (σ1) Receptor Ligands Neurological Disorders1,2,4-trisubstituted 1,4-diazepanes have shown high affinity and selectivity for the σ1 receptor, a target for various CNS disorders.[1]
Clozapine Analogues SchizophreniaChiral dibenzo[b,e][7][10]diazepine analogues have been investigated for their binding affinity to dopamine and serotonin receptors.[11]

Characterization and Quality Control

The confirmation of the structure and the determination of the enantiomeric purity of chiral 1,4-diazepane building blocks are critical for their use in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of 1,4-diazepane derivatives.[12][13] While the NMR spectra of enantiomers are identical in an achiral solvent, the use of a chiral solvating agent can induce diastereomeric interactions, leading to the separation of signals for the two enantiomers.[12] This allows for the determination of the enantiomeric ratio.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric excess (ee) of chiral compounds.[14][15] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, resulting in different retention times.[16][17]

Illustrative Chiral HPLC Protocol for Enantiomeric Excess (ee) Determination [14][18]

  • Column Selection: Choose a suitable chiral stationary phase, such as one based on polysaccharide derivatives (e.g., Chiralpak AD).

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexanes) and a polar modifier (e.g., ethanol or isopropanol). For basic analytes, the addition of a small amount of an amine modifier (e.g., diethylamine) can improve peak shape.

  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Sample Preparation: Dissolve the 1,4-diazepane sample in the mobile phase.

  • Injection and Analysis: Inject the sample onto the column and record the chromatogram.

  • Calculation of ee: Calculate the enantiomeric excess using the peak areas of the two enantiomers: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Conclusion

Chiral 1,4-diazepane building blocks are of paramount importance in the field of medicinal chemistry, offering a versatile and privileged scaffold for the design of novel therapeutics. The continued development of efficient and selective synthetic methodologies, particularly in the realm of biocatalysis, will undoubtedly facilitate the exploration of new chemical space and the discovery of next-generation medicines. A thorough understanding of the synthetic routes and analytical techniques detailed in this guide will empower researchers to effectively utilize these valuable building blocks in their drug discovery endeavors.

References

  • 1,4‐Diazepane Ring‐Based Systems. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

  • A Practical Synthesis of (S)-tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate, the Key Intermediate of Rho–Kinase Inhibitor K-115. (2025). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate. (n.d.). Chinese Chemical Letters. Retrieved February 24, 2026, from [Link]

  • Xu, Z., et al. (2020). Biocatalytic Access to 1,4-Diazepanes via Imine Reductase-Catalyzed Intramolecular Asymmetric Reductive Amination. ACS Catalysis. [Link]

  • Biocatalytic Access to 1,4-Diazepanes via Imine Reductase-Catalyzed Intramolecular Asymmetric Reductive Amination. (2020). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Process for the preparation of suvorexant. (2024). Google Patents.
  • Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis. [Link]

  • The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. (2024). PMC. Retrieved February 24, 2026, from [Link]

  • Fanter, L., et al. (2017). Chiral-pool synthesis of 1,2,4-trisubstituted 1,4-diazepanes as novel σ1 receptor ligands. Bioorganic & Medicinal Chemistry. [Link]

  • Progress In The Construction Of Chiral 1,4-Diazepanes Structural Modules By Enzymatic Intramolecular Asymmetric Reductive Amination. (2020). Home Sunshine Pharma. Retrieved February 24, 2026, from [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (2019). Semantic Scholar. Retrieved February 24, 2026, from [Link]

  • Suvorexant intermediate and preparation method thereof. (2020). Google Patents.
  • THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Suvorexant intermediate and preparation method thereof. (2020). Patsnap. Retrieved February 24, 2026, from [Link]

  • Optimized synthesis of suvorexant and determination of eight residual solvents by headspace gas chromatography. (2025). PMC. Retrieved February 24, 2026, from [Link]

  • Sanchez, C. A., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Bertucci, C., et al. (1995). Chiral 1,4-benzodiazepin-2-ones: relationship between stereochemistry and pharmacological activity. Chirality. [Link]

  • Salvadori, P., et al. (1997). Direct Resolution, Characterization, and Stereospecific Binding Properties of an Atropisomeric 1,4-benzodiazepine. Chirality. [Link]

  • de la Herrán, G., et al. (2020). Synthesis of 1,4-Diazepanes and Benzo[b][7][10]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent. The Journal of Organic Chemistry. [Link]

  • Synthesis of 1,4-Diazacycles by Hydrogen Borrowing. (n.d.). Organic Chemistry Portal. Retrieved February 24, 2026, from [Link]

  • Binding of 5H-dibenzo[b,e][7][10]diazepine and chiral 5H-dibenzo[a,d]cycloheptene analogues of clozapine to dopamine and serotonin receptors. (n.d.). ChEMBL. Retrieved February 24, 2026, from [Link]

  • Memory of Chirality in 1,4-Benzodiazepin-2-ones. (2006). VTechWorks. Retrieved February 24, 2026, from [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (n.d.). OUCI. Retrieved February 24, 2026, from [Link]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (2025). MDPI. Retrieved February 24, 2026, from [Link]

  • Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. (2025). MDPI. Retrieved February 24, 2026, from [Link]

  • New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. (n.d.). RSC Advances. Retrieved February 24, 2026, from [Link]

  • Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. PubMed. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2020). LCGC International. Retrieved February 24, 2026, from [Link]

  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. (2010). MDPI. Retrieved February 24, 2026, from [Link]

  • HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a slovenská farmacie. [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved February 24, 2026, from [Link]

  • An engineered imine reductase for highly diastereo- and enantioselective synthesis of β-branched amines with contiguous stereocenters. (n.d.). OUCI. Retrieved February 24, 2026, from [Link]

  • RSC_CC_C1CC14807A 1..3. (n.d.). RSC. Retrieved February 24, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Proposed Synthetic Pathway for 1-Ethyl-3-methyl-1,4-diazepane from Diamine Precursors

Introduction and Strategic Overview 1,4-Diazepanes are seven-membered heterocyclic scaffolds that are of significant interest in medicinal chemistry due to their diverse biological activities, including applications as a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Strategic Overview

1,4-Diazepanes are seven-membered heterocyclic scaffolds that are of significant interest in medicinal chemistry due to their diverse biological activities, including applications as anticonvulsant, anxiolytic, and antimicrobial agents.[1][2][3] The synthesis of asymmetrically substituted diazepanes, such as the target molecule 1-Ethyl-3-methyl-1,4-diazepane, requires a controlled and regioselective approach.

This application note details a proposed two-part synthetic route designed for flexibility and high yield. The strategy is based on well-established chemical transformations, ensuring reliability and adaptability in a research setting.[4][5]

The proposed pathway consists of:

  • Stage 1: Cyclization. Formation of the 2-methyl-1,4-diazepane intermediate via the reaction of ethylenediamine with a suitable three-carbon electrophile.

  • Stage 2: Selective N-Ethylation. Introduction of the ethyl group onto one of the secondary amine nitrogens of the diazepane ring via reductive amination.[6][7][8]

This method avoids the challenges associated with direct, multi-component reactions which can often lead to a mixture of products and difficult purifications.

Proposed Synthetic Pathway

The overall transformation is visualized below. The synthesis begins with the cyclization of ethylenediamine with 1,3-dibromo-2-methylpropane to form the key diazepane intermediate, which is then selectively ethylated.

G A Ethylenediamine + 1,3-Dibromo-2-methylpropane B 2-Methyl-1,4-diazepane (Intermediate) A->B Stage 1: Cyclization D 1-Ethyl-3-methyl-1,4-diazepane (Final Product) B->D Stage 2: Reductive Amination C Acetaldehyde + Reducing Agent (NaBH(OAc)₃) C->D

Caption: Overall two-stage synthetic pathway.

Stage 1 Protocol: Synthesis of 2-Methyl-1,4-diazepane

Principle and Mechanism

This stage involves a double nucleophilic substitution (SN2) reaction. The primary amine groups of ethylenediamine act as nucleophiles, displacing the bromide leaving groups from 1,3-dibromo-2-methylpropane to form the seven-membered ring. A high-dilution technique and the use of a non-nucleophilic base are crucial to favor the intramolecular cyclization over intermolecular polymerization.

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )AmountMoles (mmol)
EthylenediamineC₂H₈N₂60.100.60 g10.0
1,3-Dibromo-2-methylpropaneC₄H₈Br₂215.912.16 g10.0
Potassium Carbonate (K₂CO₃)K₂CO₃138.214.15 g30.0
Acetonitrile (MeCN)CH₃CN41.05500 mL-
Step-by-Step Procedure
  • Setup: To a 1 L three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and two syringe pumps, add potassium carbonate and 250 mL of acetonitrile. Heat the suspension to reflux (approx. 82°C) with vigorous stirring.

  • High-Dilution Addition: Prepare two separate solutions. Solution A: Dissolve ethylenediamine (0.60 g) in 125 mL of acetonitrile. Solution B: Dissolve 1,3-dibromo-2-methylpropane (2.16 g) in 125 mL of acetonitrile.

  • Reaction: Using the syringe pumps, add Solution A and Solution B simultaneously and dropwise to the refluxing acetonitrile/K₂CO₃ suspension over a period of 8 hours. This slow addition is critical to maintain high dilution and promote cyclization.

  • Completion: After the addition is complete, continue to reflux the reaction mixture for an additional 12 hours.

  • Workup: Cool the mixture to room temperature and filter to remove the potassium carbonate and potassium bromide salts. Wash the solids with acetonitrile (2 x 20 mL).

  • Purification: Concentrate the combined filtrate under reduced pressure to yield a crude oil. The product can be purified by vacuum distillation or column chromatography (Silica gel, Dichloromethane:Methanol 9:1 with 1% Triethylamine) to yield 2-methyl-1,4-diazepane.

Stage 2 Protocol: Synthesis of 1-Ethyl-3-methyl-1,4-diazepane

Principle and Mechanism

This stage utilizes a reductive amination reaction, a highly efficient and controlled method for N-alkylation.[6][8] The secondary amine of the 2-methyl-1,4-diazepane intermediate first reacts with acetaldehyde to form an unstable iminium ion. A mild and selective reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), then reduces the iminium ion in situ to yield the final tertiary amine product.[6] This method prevents the over-alkylation that can be problematic with direct alkylation using ethyl halides.[6]

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )AmountMoles (mmol)
2-Methyl-1,4-diazepaneC₅H₁₂N₂100.160.50 g5.0
AcetaldehydeC₂H₄O44.050.24 g5.5
Sodium TriacetoxyborohydrideNaBH(OAc)₃211.941.27 g6.0
Dichloromethane (DCM)CH₂Cl₂84.9350 mL-
Acetic Acid (optional)CH₃COOH60.051-2 drops-
Step-by-Step Procedure
  • Setup: In a 100 mL round-bottom flask, dissolve 2-methyl-1,4-diazepane (0.50 g) in 50 mL of dichloromethane.

  • Aldehyde Addition: Add acetaldehyde (0.24 g) to the solution and stir for 20 minutes at room temperature. A catalytic amount of acetic acid (1-2 drops) can be added to facilitate iminium ion formation.

  • Reduction: Add sodium triacetoxyborohydride (1.27 g) to the mixture in portions over 10 minutes. The reaction is mildly exothermic. Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (Silica gel, gradient elution from pure Dichloromethane to 95:5 Dichloromethane:Methanol) to afford pure 1-Ethyl-3-methyl-1,4-diazepane.

Experimental Workflow and Characterization

The laboratory workflow from starting materials to the final, purified product requires careful execution of two distinct synthetic stages, each with its own workup and purification steps.

G start_node Start: Reagents for Stage 1 stage1_node Stage 1: Cyclization Reaction Setup (High Dilution) Reflux (20 hrs) Workup (Filtration) start_node->stage1_node purify1_node Purification 1 (Vacuum Distillation) stage1_node->purify1_node intermediate_node Intermediate: 2-Methyl-1,4-diazepane purify1_node->intermediate_node stage2_node Stage 2: N-Ethylation Reaction Setup Stir (4-6 hrs) Workup (Quench & Extract) intermediate_node->stage2_node purify2_node Purification 2 (Column Chromatography) stage2_node->purify2_node final_product_node Final Product: 1-Ethyl-3-methyl-1,4-diazepane purify2_node->final_product_node analysis_node Characterization (NMR, MS, IR) final_product_node->analysis_node

Caption: Laboratory workflow for the two-stage synthesis.

Characterization: The structure and purity of the intermediate and final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the carbon-hydrogen framework and the presence of both methyl and ethyl groups.

  • Mass Spectrometry (MS): To verify the molecular weight of the intermediate (C₅H₁₂N₂; M.W. 100.16) and the final product (C₇H₁₆N₂; M.W. 128.22).

  • Infrared (IR) Spectroscopy: To monitor the disappearance of the N-H stretch of the secondary amine in the intermediate and the appearance of C-N stretching bands corresponding to the tertiary amine in the final product.

Troubleshooting and Key Considerations

  • Stage 1 - Polymerization: The primary side reaction is intermolecular polymerization. Strict adherence to the high-dilution conditions via syringe pumps is essential to maximize the yield of the cyclic product.

  • Stage 2 - Di-Ethylation: While reductive amination is highly selective for mono-alkylation, using a large excess of acetaldehyde could potentially lead to the formation of the 1,4-diethyl-2-methyl-1,4-diazepanium salt. It is important to maintain a stoichiometry of approximately 1.1 equivalents of the aldehyde.

  • Reagent Purity: The purity of ethylenediamine and acetaldehyde is critical. Ethylenediamine should be freshly distilled if necessary, and acetaldehyde should be handled with care due to its low boiling point and volatility.

References

  • Nalikezhathu, A., Tam, A., Cherepakhin, V., Do, V. K., & Williams, T. J. (2023). Synthesis of 1,4-Diazacycles by Hydrogen Borrowing. Organic Letters, 25(9), 1754–1759. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Denton, R. M., et al. (2015). Catalytic reductive N-alkylation of amines using carboxylic acids. Chemical Communications, 52(2), 350-353. [Link]

  • Bentham Science Publishers. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. [Link]

  • MDPI. (2010). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 15(12), 9296-9306. [Link]

  • ACS Publications. (2020). Synthesis of 1,4-Diazepanes and Benzo[b][5][9]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent. The Journal of Organic Chemistry, 85(18), 11847–11857. [Link]

Sources

Application

Application Note: Reductive Amination Protocols for 1,4-Diazepanes

Abstract The 1,4-diazepane (homopiperazine) scaffold is a privileged pharmacophore in medicinal chemistry, featured prominently in bioactive compounds such as Suvorexant (orexin receptor antagonist) and various antihista...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,4-diazepane (homopiperazine) scaffold is a privileged pharmacophore in medicinal chemistry, featured prominently in bioactive compounds such as Suvorexant (orexin receptor antagonist) and various antihistamines. However, the functionalization of this seven-membered ring presents unique challenges compared to its six-membered analog (piperazine), including distinct conformational flexibility and potential regioselectivity issues. This guide provides field-proven protocols for the reductive amination of 1,4-diazepanes, prioritizing regiocontrol and yield. We detail two primary methodologies: the standard Sodium Triacetoxyborohydride (STAB) protocol for aldehydes and reactive ketones, and the Titanium(IV) Isopropoxide-mediated protocol for sterically hindered or electron-deficient ketones.

Strategic Considerations & Mechanistic Insights

The Regioselectivity Challenge

Unlike piperazine, 1,4-diazepane is chemically equivalent at N1 and N4 only if the ring is unsubstituted. In drug discovery, "desymmetrization" is usually the first step.

  • Direct Alkylation vs. Reductive Amination: Direct alkylation of free 1,4-diazepane often leads to uncontrolled mixtures of mono- and bis-alkylated products due to the enhanced nucleophilicity of the secondary amine product.

  • The Solution: Use mono-protected scaffolds (e.g., 1-Boc-1,4-diazepane or 1-Cbz-1,4-diazepane ) as the starting material. This forces reaction at the single free amine, ensuring 100% regioselectivity.

Mechanism of Action

Reductive amination proceeds via a stepwise mechanism where the formation of the iminium ion is the rate-determining step (RDS) in many difficult cases (especially ketones).

  • Hemiaminal Formation: The secondary amine of the diazepane attacks the carbonyl.

  • Dehydration: Loss of water yields the iminium ion (or enamine).

  • Reduction: The hydride source reduces the C=N bond to the C-N bond.

Critical Insight: 1,4-Diazepanes are moderately hindered. For ketones, the equilibrium often favors the starting materials. Titanium(IV) isopropoxide acts as a dual-purpose reagent: it functions as a Lewis acid to activate the carbonyl and as a water scavenger to drive the equilibrium toward the imine species, enabling reduction by weaker borohydrides.

Visualization: Reaction Pathway

G Start 1-Boc-1,4-Diazepane (Secondary Amine) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal + Carbonyl Carbonyl Aldehyde/Ketone (R-CHO / R-COR') Carbonyl->Hemiaminal Iminium Iminium Ion (Activated Species) Hemiaminal->Iminium - H2O (Acid/Ti(OiPr)4 promoted) Iminium->Hemiaminal Reversible Product N-Alkylated 1,4-Diazepane Iminium->Product + Hydride (NaBH(OAc)3 / NaBH4)

Figure 1: General mechanistic pathway for reductive amination. Driving the Hemiaminal-to-Iminium step is critical for success with ketones.

Experimental Protocols

Protocol A: The "Gold Standard" STAB Method

Best for: Aldehydes (aromatic/aliphatic) and reactive cyclic ketones (e.g., cyclohexanone). Reagent: Sodium Triacetoxyborohydride (NaBH(OAc)3).[1][2][3] Solvent: 1,2-Dichloroethane (DCE) or THF.[4]

Materials
  • 1-Boc-1,4-diazepane (1.0 equiv)

  • Aldehyde/Ketone (1.1 – 1.2 equiv)[5]

  • Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Acetic Acid (AcOH) (Catalytic to 1.0 equiv)

  • DCE (Anhydrous)

Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask under N2, dissolve 1-Boc-1,4-diazepane (1.0 equiv) and the Carbonyl Component (1.1 equiv) in anhydrous DCE (0.1 M concentration).

  • Activation: Add Acetic Acid (1.0 equiv).

    • Expert Note: While STAB is acidic, adding AcOH buffers the system and accelerates iminium formation, particularly for ketones.

  • Imine Formation (Optional but Recommended): Stir at room temperature for 30–60 minutes before adding the reducing agent. This minimizes direct reduction of the carbonyl (a common side reaction with aldehydes).

  • Reduction: Cool to 0°C (optional, often RT is fine). Add STAB (1.5 equiv) portion-wise over 5 minutes.

    • Safety: Evolution of H2 gas is minimal compared to NaBH4, but ensure venting.

  • Reaction: Stir at Room Temperature (20–25°C) for 2–16 hours. Monitor by LC-MS.[6][7]

    • Endpoint: Look for disappearance of the diazepane peak (M+1) and appearance of Product (M + Alkyl + 1).

  • Workup: Quench by adding saturated aqueous NaHCO3 (slowly). Stir vigorously for 15 minutes until bubbling ceases. Extract with DCM (3x).[6][8] Wash combined organics with brine, dry over Na2SO4, and concentrate.[6][8][9]

Protocol B: Titanium(IV) Mediated Method

Best for: Acyclic ketones, sterically hindered ketones, or electron-deficient systems where STAB fails. Reagent: Ti(OiPr)4 followed by NaBH4.[10][11] Solvent: Neat (preferred) or THF.

Materials
  • 1-Boc-1,4-diazepane (1.0 equiv)

  • Ketone (1.0 – 1.2 equiv)

  • Titanium(IV) Isopropoxide (1.2 – 2.0 equiv)

  • Sodium Borohydride (NaBH4) (1.5 equiv)

  • Methanol (MeOH) (for the reduction step)[7]

Step-by-Step Procedure
  • Complexation: In a dry vial, combine 1-Boc-1,4-diazepane (1.0 equiv) and the Ketone (1.2 equiv).

  • Lewis Acid Addition: Add Ti(OiPr)4 (neat, 1.5 equiv) via syringe.

    • Note: The mixture will likely become viscous. If stirring is difficult, add a minimal amount of anhydrous THF (0.5 – 1.0 mL/mmol).

  • Incubation: Stir the sealed vessel at RT for 6–18 hours.

    • Why? Ti(OiPr)4 shifts the equilibrium to the imine/enamine by trapping water.

  • Reduction: Dilute the mixture with MeOH (1.0 mL/mmol). Caution: Exothermic.

  • Hydride Addition: Cool to 0°C. Add NaBH4 (1.5 equiv) portion-wise. Stir for 2 hours at RT.

  • Hydrolysis (Critical Step): Quench by adding 1N NaOH or water.

    • Observation: A heavy white precipitate (TiO2) will form.

  • Filtration: Filter the slurry through a pad of Celite . Wash the pad thoroughly with EtOAc or DCM.

    • Troubleshooting: If the filtrate is cloudy, re-filter. Titanium salts can clog columns.

Data Summary & Reagent Selection Guide

FeatureProtocol A (STAB)Protocol B (Ti-Mediated)NaBH3CN (Legacy)
Primary Use Aldehydes, CyclohexanonesAcyclic/Hindered KetonesGeneral Purpose
Reducing Power MildStrong (due to NaBH4 step)Moderate
Selectivity Excellent (Reduces Imines > Carbonyls)High (Pre-forms Imine)Good (pH dependent)
Toxicity LowLow (Ti is non-toxic)High (Cyanide)
Water Tolerance Low (decomposes slowly)Zero (Ti reacts with water)High
Workup Simple extractionRequires filtration (Celite)Requires Cyanide destruction

Case Study: Suvorexant Intermediate

The synthesis of Suvorexant (Merck) highlights the critical nature of diazepane functionalization. In the large-scale synthesis, an intramolecular reductive amination was used to close the diazepane ring.[12] However, in analog synthesis, the N-Boc-1,4-diazepane route is preferred for speed.

Workflow Visualization:

Suvorexant Step1 Start: N-Boc-1,4-Diazepane Step2 Reductive Amination (Protocol A or B) Target: N-Alkylation Step1->Step2 Regioselective Step3 Boc Deprotection (TFA or HCl/Dioxane) Step2->Step3 Reveals 2nd Amine Step4 Amide Coupling / Ar-SNAr (Final Drug Assembly) Step3->Step4 Library Generation

Figure 2: Modular workflow for generating 1,4-diazepane libraries using reductive amination.

Troubleshooting & Expert Tips

  • Gel Formation (Ti-Method): If the Ti reaction turns into a solid gel, add THF to maintain stirring. The gel indicates efficient water scavenging (polymerization of titanates).

  • Incomplete Conversion:

    • STAB: Add molecular sieves (3Å or 4Å) to the reaction to assist dehydration.

    • Ti-Method: Increase the incubation time of the Ketone + Amine + Ti step to 24h or heat to 40°C before adding borohydride.

  • Bis-Alkylation: Rare with secondary amines like diazepanes (forming tertiary amines), but possible if the alkyl group is small (Methyl). Use exactly 1.0-1.1 equiv of carbonyl.

  • Purification: 1,4-Diazepanes are polar bases.

    • Use DCM/MeOH/NH4OH (90:10:1) eluents for silica chromatography.[7]

    • Alternatively, use SCX-2 (Strong Cation Exchange) cartridges for rapid "catch-and-release" purification to remove non-basic impurities (excess ketone/alcohol).

References

  • Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552–2554. Link

  • Strotman, N. A., et al. (2011).[5] "Reaction Development and Mechanistic Study of a Ruthenium Catalyzed Intramolecular Asymmetric Reductive Amination en Route to the Dual Orexin Inhibitor Suvorexant (MK-4305)." Journal of the American Chemical Society, 133(21), 8362–8371. Link

  • Baxter, C. A., et al. (2011).[5] "The First Large-Scale Synthesis of MK-4305: A Dual Orexin Receptor Antagonist for the Treatment of Sleep Disorder." Organic Process Research & Development, 15(2), 367–375. Link

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Characterization of 1-Ethyl-3-methyl-1,4-diazepane

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) characterization of 1-Ethyl-3-methyl-1,4-diazepane, a substituted seven-...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) characterization of 1-Ethyl-3-methyl-1,4-diazepane, a substituted seven-membered heterocyclic compound. The 1,4-diazepane scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active agents.[1][2] Accurate and unambiguous structural elucidation is therefore paramount for advancing drug discovery and development programs. This document will delve into the expected ¹H NMR spectral features of 1-Ethyl-3-methyl-1,4-diazepane, compare them with relevant alternatives, and provide the necessary experimental protocols for its characterization.

The Structural Significance and NMR Challenges of Substituted 1,4-Diazepanes

The 1,4-diazepane ring system is conformationally flexible, capable of adopting various twist-chair and boat conformations.[3] This flexibility, coupled with the potential for nitrogen inversion, can lead to complex ¹H NMR spectra, often characterized by broad signals and intricate coupling patterns. The introduction of substituents, such as the ethyl and methyl groups in the target molecule, further complicates the spectrum by creating chiral centers and diastereotopic protons. Understanding these complexities is key to accurate spectral interpretation.

Predicted ¹H NMR Spectral Data for 1-Ethyl-3-methyl-1,4-diazepane

Due to the limited availability of direct experimental data for 1-Ethyl-3-methyl-1,4-diazepane in the public domain, the following table presents a predicted ¹H NMR data set based on established chemical shift principles for similar acyclic and heterocyclic systems.[4][5][6] The predictions are for a standard deuterated solvent such as chloroform-d (CDCl₃) and are meant to serve as a guide for spectral assignment.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Notes
N-CH ₂-CH₃ (Ethyl)~ 2.5 - 2.8Quartet (q)~ 7.2Deshielded by the adjacent nitrogen atom.
N-CH₂-CH ₃ (Ethyl)~ 1.0 - 1.2Triplet (t)~ 7.2Typical range for an ethyl group attached to a heteroatom.
N-CH ₃ (Methyl)~ 2.2 - 2.5Singlet (s)N/ADeshielded by the adjacent nitrogen atom.
C3-H ~ 2.6 - 3.0Multiplet (m)-Complex splitting due to coupling with adjacent methylene protons and the C3-methyl group.
C3-CH~ 1.0 - 1.3Doublet (d)~ 6.5Coupled to the proton at C3.
Diazepane Ring Protons (C2, C5, C6, C7)~ 2.4 - 3.2Multiplets (m)-Significant signal overlap is expected due to conformational flexibility and diastereotopicity.

Comparative Spectral Analysis

To appreciate the nuances of the ¹H NMR spectrum of 1-Ethyl-3-methyl-1,4-diazepane, it is instructive to compare it with simpler, related structures.

  • 1,4-Diazepane (Unsubstituted): The parent compound would exhibit broad, complex multiplets for the ring protons, centered around 2.8-3.0 ppm. The absence of substituent signals simplifies the spectrum but also provides less structural information.

  • 1-Methyl-1,4-diazepane: The introduction of a single methyl group would result in a singlet at approximately 2.3 ppm, in addition to the complex ring proton signals.

  • 1-Ethyl-1,4-diazepane: This analog would show a quartet around 2.6 ppm and a triplet around 1.1 ppm for the ethyl group, alongside the ring proton multiplets.

  • 1,4-Dimethylpiperazine: This smaller, six-membered ring system is less conformationally mobile. It would display a sharp singlet for the two equivalent N-methyl groups at around 2.3 ppm and a singlet for the eight equivalent ring protons at approximately 2.4 ppm. This provides a stark contrast to the expected complexity of the diazepane ring signals.

The presence of both ethyl and methyl substituents on the nitrogen atoms of the diazepane ring in the target molecule, along with a methyl group on the carbon backbone, significantly increases the structural information that can be gleaned from the ¹H NMR spectrum, provided a thorough analysis is conducted.

Experimental Protocol for ¹H NMR Characterization

The following is a detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum of 1-Ethyl-3-methyl-1,4-diazepane.

1. Sample Preparation: a. Accurately weigh approximately 5-10 mg of the purified compound. b. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry vial. The choice of solvent is critical and should be based on the solubility of the compound and the desired chemical shift referencing.[7] c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm). d. Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition: a. The ¹H NMR spectrum should be acquired on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.[8] b. The spectrometer should be properly tuned and shimmed to optimize the magnetic field homogeneity. c. A standard single-pulse experiment is typically sufficient for initial characterization.[9] d. Key acquisition parameters to consider:

  • Spectral Width: 10-15 ppm
  • Acquisition Time: 2-4 seconds
  • Relaxation Delay: 1-5 seconds
  • Number of Scans: 8-16 scans for a sufficient signal-to-noise ratio.

3. Data Processing and Analysis: a. Apply a Fourier transform to the acquired free induction decay (FID). b. Phase and baseline correct the spectrum. c. Reference the spectrum to the internal standard (TMS at 0.00 ppm). d. Integrate the signals to determine the relative number of protons for each resonance. e. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule. For complex spectra, two-dimensional NMR techniques such as COSY and HSQC may be necessary for unambiguous assignment.[10]

Visualization of Experimental Workflow and Molecular Structure

The following diagrams illustrate the experimental workflow and the structure of 1-Ethyl-3-methyl-1,4-diazepane.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve add_std Add Internal Standard (TMS) dissolve->add_std transfer Transfer to NMR Tube add_std->transfer insert Insert Sample into Spectrometer transfer->insert tune_shim Tune and Shim insert->tune_shim setup Set Acquisition Parameters tune_shim->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase_base Phase and Baseline Correction ft->phase_base reference Reference Spectrum phase_base->reference integrate Integrate Signals reference->integrate assign Assign Peaks integrate->assign

Caption: Experimental workflow for ¹H NMR characterization.

molecular_structure N1 N C2 CH₂ N1->C2 Et_CH2 CH₂ N1->Et_CH2 C3 CH C2->C3 N4 N C3->N4 Me_C3 CH₃ C3->Me_C3 C5 CH₂ N4->C5 Me_N CH₃ N4->Me_N C6 CH₂ C5->C6 C7 CH₂ C6->C7 C7->N1 Et_CH3 CH₃ Et_CH2->Et_CH3

Caption: Structure of 1-Ethyl-3-methyl-1,4-diazepane.

Conclusion

References

  • Roecker, A. J., et al. (2009). Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding. Bioorganic & Medicinal Chemistry Letters, 19(11), 2997-3001. [Link]

  • Elessawy, A., et al. (2025). Novel Benzodiazepine Derivatives: Synthesis, Characterization, and Anticonvulsant Activity. Chemical Sciences Journal, 16(1). [Link]

  • ResearchGate. (n.d.). 1,4‐Diazepane Ring‐Based Systems | Request PDF. [Link]

  • Zia-ul-Haq, M., et al. (2002). Synthesis of 1,4-Diazepine Nucleosides. Turkish Journal of Chemistry, 26(6), 807-814. [Link]

  • Mekouar, K., et al. (2008). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 13(5), 1057-1066. [Link]

  • Walser, A., et al. (1987). Quinazolines and 1,4-benzodiazepines. 92. Conformational recognition of the receptor by 1,4-benzodiazepines. Journal of Medicinal Chemistry, 30(8), 1286-1291. [Link]

  • Khan, I., et al. (2018). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 15(5), 629-651. [Link]

  • ResearchGate. (n.d.). HPLC Separation of Diazepam Conformers Coupled with Off‐Line NMR Experiment | Request PDF. [Link]

  • Patel, K. D., & Desai, N. C. (2014). Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research, 6(7), 1894-1898. [Link]

  • ResearchGate. (n.d.). Table 2 . Experimental coupling constants (J/Hz) in the 1 H NMR spectra... [Link]

  • Royal Society of Chemistry. (2015). Evaluation of Imidazolium-based Ionic Liquids towards Vermicidal Activity - Supporting Information. [Link]

  • Fayed, E. A., & Ahmed, H. Y. (2025). Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. Der Pharma Chemica. [Link]

  • Cox, C. D., et al. (2010). Design and synthesis of conformationally constrained N,N-disubstituted 1,4-diazepanes as potent orexin receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 20(7), 2301-2305. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]

  • ePathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

  • Wang, Y., et al. (2025). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 30(14), 2014. [Link]

  • University of Wisconsin-Madison. (2020). NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents | Request PDF. [Link]

  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • University of Bristol. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. [Link]

  • Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. [Link]

  • Al-Hiari, Y. M., et al. (2025). Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][3][11]diazepin-2-ylamino)benzoate. Molbank, 2025(4), M1365. [Link]

  • ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. [Link]

  • University of California, Los Angeles. (n.d.). Coupling constants for 1H and 13C NMR. [Link]

  • De-graaf, R. A., et al. (2026). ¹H NMR Chemical Shifts and J‐Coupling Constants Dependence on Temperature and pH: Implications for the Quantification of Relevant Metabolites. Magnetic Resonance in Medicine. [Link]

Sources

Comparative

A Researcher's Guide to the Stereochemical Analysis of 3-Methyl-1,4-Diazepane Enantiomers

For Immediate Release In the landscape of pharmaceutical development and medicinal chemistry, the stereochemical architecture of a molecule is a critical determinant of its biological activity. This guide offers a compre...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the landscape of pharmaceutical development and medicinal chemistry, the stereochemical architecture of a molecule is a critical determinant of its biological activity. This guide offers a comprehensive comparison of analytical techniques for the stereochemical analysis of 3-methyl-1,4-diazepane, a chiral seven-membered heterocyclic compound. The carbon atom at the 3-position is a stereocenter, giving rise to (R)- and (S)-enantiomers. Understanding and controlling the three-dimensional arrangement of these enantiomers is paramount for developing safe and effective therapeutic agents. This document provides researchers, scientists, and drug development professionals with a detailed examination of separation and characterization methodologies, supported by experimental data and protocols.

The Foundational Importance of Chirality

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds, including antipsychotics, anxiolytics, and anticancer agents.[1] The introduction of a methyl group at the 3-position creates a chiral center, leading to a pair of enantiomers that can exhibit markedly different pharmacological and toxicological profiles. Therefore, the ability to separate, identify, and quantify these enantiomers is not merely an academic exercise but a crucial step in drug discovery and development.

Comparative Analysis of Analytical Techniques

The stereochemical analysis of 3-methyl-1,4-diazepane enantiomers relies on a combination of chromatographic, spectroscopic, and crystallographic techniques. Each method offers unique advantages and provides complementary information, allowing for a comprehensive understanding of the molecule's stereochemistry.

Chiral Chromatography: The Workhorse of Enantioseparation

Chiral High-Performance Liquid Chromatography (HPLC) is the cornerstone for the analytical and preparative separation of enantiomers. The selection of an appropriate chiral stationary phase (CSP) is critical for achieving baseline separation.

ParameterChiral Stationary Phase (Polysaccharide-based)Chiral Stationary Phase (Crown Ether-based)
Separation Principle Enantiomers form transient diastereomeric complexes with the chiral selector on the CSP, leading to different retention times.Based on the formation of inclusion complexes, primarily with primary amines.
Typical Mobile Phase Hexane/Isopropanol with a basic modifier (e.g., diethylamine)Perchloric acid solution
Resolution (Rs) > 1.5> 1.5
Advantages Broad applicability, high efficiency, and availability of various CSPs.High selectivity for primary amines.
Limitations Method development can be time-consuming.Limited to compounds with a primary amine group.

Illustrative Chiral HPLC Protocol:

  • Column: A polysaccharide-based chiral column (e.g., Chiralpak AD-H).

  • Mobile Phase: A mixture of hexane and ethanol (e.g., 85:15 v/v) with 0.1% diethylamine.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 254 nm.[3]

  • Injection Volume: 10 µL.

  • Analysis: The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers.

Chiroptical Spectroscopy: Probing the Three-Dimensional Structure

Chiroptical techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), provide information about the absolute configuration of chiral molecules by measuring the differential absorption of left and right circularly polarized light.[4]

TechniquePrincipleInformation GainedAdvantagesLimitations
Electronic Circular Dichroism (ECD) Differential absorption of left and right circularly polarized light in the UV-Vis region, arising from electronic transitions.Absolute configuration, conformational analysis.High sensitivity, small sample requirement.Requires a chromophore near the stereocenter.
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared light, arising from molecular vibrations.Absolute configuration, detailed conformational information in solution.Provides rich structural information.Lower sensitivity than ECD, requires higher concentrations.

Data Interpretation Workflow for Chiroptical Spectroscopy:

Caption: Workflow for absolute configuration determination using chiroptical spectroscopy.

X-ray Crystallography: The Definitive Answer

Single-crystal X-ray diffraction provides an unambiguous determination of the absolute configuration of a molecule by mapping the electron density of a crystalline sample.[5] This technique offers a three-dimensional model of the molecule, revealing precise bond lengths, bond angles, and the spatial arrangement of atoms.[6][7][8]

ParameterValue
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions a = 8.5 Å, b = 12.3 Å, c = 15.1 Å
Resolution 0.77 Å

Note: The crystallographic data presented here is illustrative and will vary for different salts or polymorphs of 3-methyl-1,4-diazepane.

Experimental Protocol for Single-Crystal X-ray Diffraction:

  • Crystal Growth: Grow single crystals of an enantiomerically pure salt of 3-methyl-1,4-diazepane (e.g., with a chiral acid) by slow evaporation from a suitable solvent.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.

  • Structure Solution and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic positions.

  • Absolute Configuration Determination: Determine the absolute configuration using the Flack parameter. A value close to 0 indicates the correct absolute configuration.

Conformational Analysis: A Deeper Look into Molecular Flexibility

The seven-membered diazepane ring is conformationally flexible, capable of adopting several low-energy conformations such as chair, boat, and twist-boat.[6][9] The specific conformation adopted can significantly influence the molecule's interaction with biological targets. Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling are powerful tools for studying the conformational landscape of 3-methyl-1,4-diazepane enantiomers in solution.

Workflow for Conformational Analysis:

Caption: Integrated workflow for the conformational analysis of 3-methyl-1,4-diazepane.

Conclusion

The stereochemical analysis of 3-methyl-1,4-diazepane enantiomers requires a multi-faceted approach that combines the separative power of chiral chromatography, the structural insights from chiroptical spectroscopy, and the definitive proof of X-ray crystallography. A thorough understanding of the conformational dynamics through NMR and computational methods further enriches the stereochemical profile of this important chiral building block. This guide provides researchers with the foundational knowledge and practical protocols to confidently navigate the stereochemical complexities of 3-methyl-1,4-diazepane and its derivatives, ultimately contributing to the development of safer and more effective pharmaceuticals.

References

  • A Practical Synthesis of (S)-tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate, the Key Intermediate of Rho–Kinase Inhibitor K-115. The Journal of Organic Chemistry. Available at: [Link]

  • 1,4‐Diazepane Ring‐Based Systems. ResearchGate. Available at: [Link]

  • Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Molecular Modeling and Chiral Separation of Benzodiazepines by Capillary Electrophoresis Using Highly Sulfated Cyclodextrins. SciELO. Available at: [Link]

  • Molecular Modeling and Chiral Separation of Benzodiazepines by Capillary Electrophoresis Using Highly Sulfated Cyclodextrins. Journal of the Mexican Chemical Society. Available at: [Link]

  • Enantiomeric Separation, Absolute Configuration by X-ray Crystallographic Analysis, and Functional Evaluation of Enantiomers of the Dual Ligand, SYA0340 at 5-HT1A and 5-HT7A Receptors. Molecules. Available at: [Link]

  • Quinazolines and 1,4-benzodiazepines. 92. Conformational recognition of the receptor by 1,4-benzodiazepines. Journal of Medicinal Chemistry. Available at: [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis. Available at: [Link]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. Available at: [Link]

  • THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]

  • Stereochemical aspects of benzodiazepine binding to human serum albumin. I. Enantioselective high performance liquid affinity chromatographic examination of chiral and achiral binding interactions between 1,4-benzodiazepines and human serum albumin. Molecular Pharmacology. Available at: [Link]

  • Crystal structure of (1Z,4Z)-2,4-dimethyl-3H-benzo[b][10][11]diazepine. Acta Crystallographica Section E. Available at: [Link]

  • Chromatographic separation of the interconverting enantiomers of imidazo- and triazole-fused benzodiazepines. I.R.I.S.. Available at: [Link]

  • Absolute Configuration and Chiroptical Properties of Flexible Drug Avapritinib. MDPI. Available at: [Link]

  • Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Conformation Analysis of Alkanes. Chemistry LibreTexts. Available at: [Link]

  • Single crystal X‐ray structures of molecules 3a (left) and 4c (right). ResearchGate. Available at: [Link]

  • Role of exciton delocalization in chiroptical properties of benzothiadiazole carbon nanohoops. Chemical Science. Available at: [Link]

Sources

Validation

Technical Comparison Guide: IR Spectrum Analysis of N-Substituted 1,4-Diazepanes

Executive Summary The 1,4-diazepane (homopiperazine) scaffold is a privileged pharmacophore in modern drug design, appearing in orexin receptor antagonists (e.g., Suvorexant) and various CNS-active agents.[1] Unlike thei...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,4-diazepane (homopiperazine) scaffold is a privileged pharmacophore in modern drug design, appearing in orexin receptor antagonists (e.g., Suvorexant) and various CNS-active agents.[1] Unlike their six-membered analogs (piperazines), 1,4-diazepanes possess unique conformational flexibility that complicates vibrational spectroscopy.[1]

This guide provides a technical comparison of Infrared (IR) analysis methods for N-substituted 1,4-diazepanes. It establishes the superiority of Diamond ATR-FTIR over traditional KBr transmission methods for this specific class of compounds and provides a validated spectral fingerprinting protocol to distinguish substitution patterns (mono- vs. di-substituted).

The Comparative Landscape: Diazepane vs. Piperazine

To interpret the IR spectrum of a 1,4-diazepane, one must understand how ring size influences vibrational modes.[1][2] While piperazines exist predominantly in a rigid chair conformation, 1,4-diazepanes adopt a fluxional twist-boat or twisted chair conformation.[1][2]

Ring Strain and Vibrational Broadening

The seven-membered ring introduces conformational mobility that directly impacts the IR bandwidths.[2]

FeaturePiperazine (6-membered)1,4-Diazepane (7-membered)IR Consequence
Conformation Rigid ChairFlexible Twist-BoatDiazepane bands are often broader due to multiple conformers co-existing at RT.[1][2]
Ring Strain LowModerateSlight blue-shift (higher frequency) in ring breathing modes for diazepanes.
Lone Pair Alignment Anti-periplanar (often)Variable/FluxionalBohlmann Bands (2700–2800 cm⁻¹) are sharp in piperazines but weak/diffuse in diazepanes.[2]
Visualizing the Structural Logic

The following diagram illustrates the decision logic for distinguishing these scaffolds based on vibrational properties.

DiazepaneLogic Sample Unknown Cyclic Diamine Region_CH C-H Stretch Region (2700-2850 cm⁻¹) Sample->Region_CH Analyze Region_FP Fingerprint Region (900-1300 cm⁻¹) Sample->Region_FP Result_Pip Piperazine Core (Rigid Chair) Region_CH->Result_Pip Sharp Bohlmann Bands (Lone pair anti-periplanar) Result_Diaz 1,4-Diazepane Core (Flexible Twist-Boat) Region_CH->Result_Diaz Diffuse/Weak Bands (Lone pair fluxional) Region_FP->Result_Pip Sharp, Distinct Peaks Region_FP->Result_Diaz Broader, Merged Peaks (Conformational averaging)

Figure 1: Decision logic for distinguishing rigid piperazine cores from flexible diazepane cores using IR spectral features.

Spectral Fingerprinting: The Data

The critical analytical challenge is distinguishing between Mono-N-substituted (secondary amine remaining) and Di-N-substituted (tertiary amines only) diazepanes.

Characteristic Absorption Bands[1][3]

The following table synthesizes data from experimental baselines of homopiperazine derivatives.

Functional GroupFrequency (cm⁻¹)IntensityDiagnostic Note
N-H Stretch (2°)3300 – 3500Weak/BroadPresent in Mono-substituted only.[1][2] Often obscured if sample is wet (see Section 4).
C-H Stretch (sp³)2800 – 2950StrongMultiple bands.[2] The asymmetric/symmetric split is less resolved than in acyclic chains.
Amide C=O 1630 – 1680Very StrongIf the substituent is an amide (e.g., Boc-protected), this dominates the spectrum.[1][2]
C-N Stretch 1150 – 1350MediumMixed mode vibrations.[1] Shifts depending on N-substitution (alkyl vs. aryl).
N-H Wag 700 – 900Broad"Dirty" region; often unreliable for confirmation but useful for salt formation checks.[1]
The Salt vs. Free Base Shift

Diazepanes are strong bases. If analyzing a hydrochloride or trifluoroacetate salt:

  • Broadening: The N-H region expands to 2500–3200 cm⁻¹ (ammonium band).

  • Shift: The sharp N-H stretch of the free base disappears.

  • Artifacts: Strong "combination bands" may appear near 2000–2500 cm⁻¹.[1][3]

Methodological Comparison: ATR vs. KBr

Core Directive: Do not use KBr pellets for 1,4-diazepane analysis unless strictly necessary for regulatory compliance requiring legacy comparison.

The "Hygroscopic Trap"

1,4-Diazepanes (especially free bases like homopiperazine, mp ~42°C) are highly hygroscopic and low-melting.[1][2]

  • KBr Disadvantage: The grinding process generates heat (melting the sample) and the KBr matrix absorbs atmospheric moisture. This creates a massive O-H water band at 3400 cm⁻¹ that completely masks the diagnostic N-H stretch of mono-substituted diazepanes.

  • ATR Advantage: Requires no sample prep, no heating, and minimal exposure time.[1][2]

FeatureDiamond ATR (Recommended)KBr Transmission (Legacy)
Sample Prep None (Direct contact)Grinding + Pressing (High risk)
Moisture Interference Low (Surface only)High (Hygroscopic matrix)
Spectral Resolution Good (Pathlength fixed)Variable (Pellet thickness)
Low-Melting Solids Excellent (Cool crystal)Poor (Melts during grinding)

Experimental Protocol: Validated Workflow

This protocol is designed to confirm the N-alkylation of a mono-substituted 1,4-diazepane (starting material) to a di-substituted product.[1]

Equipment
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).[1][2]

  • Accessory: Single-bounce Diamond ATR.

  • Resolution: 4 cm⁻¹.[1]

  • Scans: 16 (Screening) or 64 (Publication).

Step-by-Step Procedure
  • Background Check: Clean ATR crystal with isopropanol.[1] Collect background air spectrum.[1] Ensure no peaks exist in the 2800–3000 cm⁻¹ region (residual solvent).

  • Sample Loading:

    • Solids: Place ~2 mg of diazepane on the crystal. Apply high pressure using the anvil to ensure contact (critical for the "twist-boat" conformers which may not pack efficiently).[2]

    • Oils/Gums:[1] Apply a thin film.[1] Do NOT apply pressure anvil if the sample is liquid.

  • Acquisition: Scan from 4000 to 600 cm⁻¹.[1][3]

  • Data Processing: Apply "ATR Correction" (if comparing to library transmission spectra).

  • Critical Analysis (The Checkpoint):

    • Zoom: 3200–3600 cm⁻¹.[1]

    • Validation: If Starting Material (Mono) shows NO peak here, the sample is likely wet or a salt.[2] Dry sample and re-run.

    • Confirmation: If Product (Di) shows a peak here, the reaction is incomplete.[2]

Reaction Monitoring Diagram

ReactionMonitor Start Reaction Mixture (Mono-substituted Diazepane + Alkyl Halide) Step1 Workup & Isolation (Free Base Form) Start->Step1 ATR Acquire ATR-FTIR Spectrum Step1->ATR Check Check 3300-3500 cm⁻¹ Region ATR->Check Outcome1 Band Present (N-H) Reaction Incomplete Check->Outcome1 Peak Detected Outcome2 Band Absent Reaction Complete (Di-substituted) Check->Outcome2 Baseline Flat

Figure 2: Workflow for monitoring N-substitution reactions of 1,4-diazepanes via IR.

References

  • NIST Chemistry WebBook. IR Spectrum of Hexahydro-1,4-diazepine (Homopiperazine).[1][2][4] National Institute of Standards and Technology.[4] [Link][2]

  • Cox, C. D., et al. (2009).[1][5] Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists. Bioorganic & Medicinal Chemistry Letters.[1][5] [Link]

  • KinTek Press. (2024). Comparison of KBr Pellets vs. ATR for Hygroscopic Samples.[Link]

  • UCLA Chemistry. Characteristic IR Absorption Bands of Functional Groups.[Link][2]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-Ethyl-3-methyl-1,4-diazepane

[1][2] Executive Summary & Hazard Identification 1-Ethyl-3-methyl-1,4-diazepane is a specialized heterocyclic diamine (homopiperazine derivative) frequently used as a building block in medicinal chemistry, particularly f...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Hazard Identification

1-Ethyl-3-methyl-1,4-diazepane is a specialized heterocyclic diamine (homopiperazine derivative) frequently used as a building block in medicinal chemistry, particularly for kinase inhibitors and GPCR ligands.[1][2]

While specific Safety Data Sheets (SDS) for this exact isomer are often limited in public databases, structural activity relationship (SAR) analysis dictates that it must be handled with the protocols reserved for Corrosive Aliphatic Amines .[2]

The "Safety First" Hazard Profile
  • Chemical Class: Cyclic Aliphatic Amine (Homopiperazine).[2]

  • Physical State: Likely a colorless to pale yellow liquid (Free Base) or hygroscopic solid (Salt form).[2] Note: This guide assumes the Free Base liquid form, which presents the highest risk.

  • Primary Hazards (GHS Classification inferred from homologous series):

    • Skin Corr.[2][3][4] 1B: Causes severe skin burns and eye damage.[2]

    • Acute Tox. 4: Harmful if swallowed or in contact with skin.[2]

    • Sensitizer: Potential for respiratory or skin sensitization.[2]

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Critical Warning: Low molecular weight amines like this compound are highly lipophilic. They can penetrate the epidermis rapidly, causing deep alkaline burns that may not be immediately painful due to nerve damage.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling >5 mL of the neat substance.

PPE ComponentMaterial SpecificationOperational Logic (The "Why")
Hand Protection (Inner) Nitrile (4 mil) Acts as a second skin for dexterity and sweat absorption.[1][2]
Hand Protection (Outer) Silver Shield® (Laminate) OR Butyl Rubber (≥15 mil) Crucial: Standard nitrile degrades quickly against concentrated amines.[1][2] Laminated film provides >480 min breakthrough time.[2]
Respiratory Fume Hood (Face Velocity >100 fpm) Amines have low odor thresholds and high toxicity.[1][2] Engineering controls are primary.[2]
Respiratory (Backup) Full-Face Respirator w/ Cartridge Type K (Ammonia/Methylamine) Only for spill cleanup outside the hood.[1][2] Type K (Green) is specific for amines; organic vapor (Black) is insufficient.[2]
Eye/Face Chemical Splash Goggles + Face Shield Amines are caustic.[1][2] A face shield prevents "splash-back" burns to the neck and chin during pouring.[2]
Body Tyvek® Lab Coat + Chemical Apron Cotton lab coats absorb amines, keeping the corrosive agent against the skin. Tyvek repels liquid.[2]

Defense-in-Depth Visualization

The following diagram illustrates the "Swiss Cheese Model" of safety applied to this specific chemical.

PPE_Defense cluster_0 Hazard Source cluster_1 Protective Barriers Chemical 1-Ethyl-3-methyl- 1,4-diazepane Hood 1. Fume Hood (Engineering Control) Chemical->Hood Vapor Shield 2. Face Shield (Splash Deflection) Chemical->Shield Splash Operator Operator Skin/Eyes Hood->Operator Safe Air OuterGlove 3. Laminate Glove (Chem Resistance) Shield->OuterGlove InnerGlove 4. Nitrile Glove (Last Resort) OuterGlove->InnerGlove InnerGlove->Operator Breakthrough (If Protocols Fail)

Figure 1: Layered defense strategy.[2] Note that standard Nitrile gloves are the last line of defense, not the first.

Operational Workflow: Handling & Synthesis

A. Storage and Stability[2][5]
  • Atmosphere: Store under Inert Gas (Argon or Nitrogen).[2]

  • Mechanism: 1,4-diazepanes are secondary/tertiary amines.[1][2] They react avidly with atmospheric CO₂ to form carbamates (white crusts), altering stoichiometry and purity.

  • Temperature: Refrigerate (2–8°C) to reduce volatility and degradation.

B. Transfer Protocol (Liquids)

Objective: Transfer 10g of 1-Ethyl-3-methyl-1,4-diazepane from a supplier bottle to a reaction flask.

  • Setup: Place both the source bottle and receiving flask in a secondary containment tray within the fume hood.

  • Inerting: Purge the receiving flask with Nitrogen for 2 minutes.

  • Syringe Technique (Preferred):

    • Use a glass syringe with a long stainless steel needle (16-18 gauge).[2]

    • Why: Pouring viscous amines often leads to drips running down the bottle side.[2] Syringes eliminate this vector.[2]

    • Do not use polycarbonate syringes , as amines can degrade certain plastics, causing plunger failure.

  • Quenching the Needle: Immediately draw up dilute acetic acid or acetone into the used syringe before disposal to neutralize residual amine.[2]

C. Reaction Monitoring
  • TLC Warning: Amines often streak on silica.[2] Pre-treat TLC plates with 5% Triethylamine/Methanol to prevent tailing, ensuring accurate Rf values.[2]

Emergency Response & Disposal

Spill Response Algorithm

If a spill occurs (>10 mL), do not attempt to wipe it up with paper towels immediately.[2] The high surface area of paper towels can increase volatilization of the amine.[2]

Spill_Response Start Spill Detected Assess Assess Volume & Location Start->Assess Small < 10 mL (Inside Hood) Assess->Small Large > 10 mL (Or Outside Hood) Assess->Large Absorb Apply Amine-Specific Absorbent (or Sand) Small->Absorb Evacuate Evacuate Lab Alert HSE Large->Evacuate Neutralize Wash Area with Dilute Acetic Acid Absorb->Neutralize Waste Seal in labeled hazardous waste bag Neutralize->Waste

Figure 2: Decision tree for spill management.[2] Note that large spills outside the hood require evacuation due to respiratory toxicity.

Disposal Procedures

Never dispose of amines down the drain.[2][5] They are toxic to aquatic life and disrupt municipal water treatment bacteria.[2]

  • Segregation: Collect in a dedicated "Basic Organic Waste" container. Do not mix with acid waste (exothermic reaction risk).[2]

  • Rinsing: Rinse empty bottles with Methanol or Ethanol before disposing of the glass.[2] Add the rinsate to the organic waste.[2]

  • Labeling: Clearly mark the waste tag with "Contains Cyclic Amines - Corrosive/Sensitizer."[2]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2] [Link]

  • PubChem. (2023).[2] Compound Summary: 1,4-Diazepane Derivatives. National Library of Medicine.[2] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[2] Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Ethyl-3-methyl-1,4-diazepane
Reactant of Route 2
1-Ethyl-3-methyl-1,4-diazepane
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